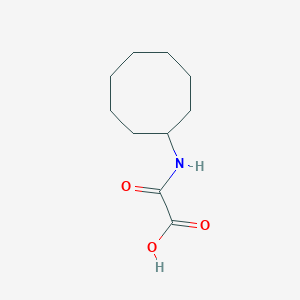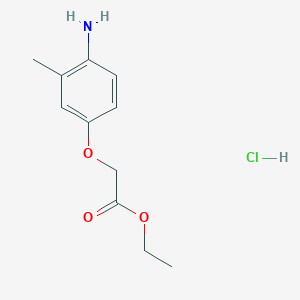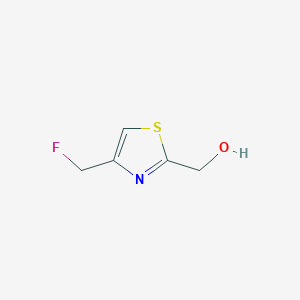
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a 1-methylcyclopropyl group attached to the nitrogen atom, and a methylthio group at the 4th position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine typically involves multiple steps:
Cyclopropylation: The attachment of the 1-methylcyclopropyl group to the nitrogen atom can be carried out using 1-methylcyclopropylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated pyrimidine
Substitution: Various substituted pyrimidines
Aplicaciones Científicas De Investigación
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-aminopyrimidine: Lacks the 1-methylcyclopropyl and methylthio groups.
4-methylthio-2-aminopyrimidine: Lacks the bromine and 1-methylcyclopropyl groups.
N-(1-methylcyclopropyl)-2-aminopyrimidine: Lacks the bromine and methylthio groups.
Uniqueness
The presence of the bromine atom, 1-methylcyclopropyl group, and methylthio group in 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C9H12BrN3S |
|---|---|
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12BrN3S/c1-9(3-4-9)13-8-11-5-6(10)7(12-8)14-2/h5H,3-4H2,1-2H3,(H,11,12,13) |
Clave InChI |
CAJKQIMUMNGPCW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)NC2=NC=C(C(=N2)SC)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B8538422.png)




![[1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid](/img/structure/B8538452.png)

![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)
![Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)

